

Physical and chemical properties of 1,1-Diethoxy-2-nitroethane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1-Diethoxy-2-nitroethane

Cat. No.: B1366079

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An In-Depth Technical Guide to **1,1-Diethoxy-2-nitroethane**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1,1-Diethoxy-2-nitroethane** (CAS No. 34560-16-2), a versatile bifunctional reagent crucial in modern organic synthesis. It serves as a stable, masked equivalent of the otherwise unstable nitroacetaldehyde, offering a potent C2 building block for constructing complex molecular architectures. This document details its physicochemical properties, provides an established protocol for its synthesis, explores its characteristic reactivity—including nitroaldol additions, Michael reactions, and cycloadditions—and discusses its applications, particularly in the synthesis of valuable intermediates for drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction: The Synthetic Utility of a Masked Synthon

In the landscape of organic synthesis, the strategic use of "synthons"—idealized fragments of a target molecule—is paramount. However, many synthons are too unstable to be used directly as reagents. **1,1-Diethoxy-2-nitroethane** emerges as a quintessential solution to this challenge, acting as a robust and manageable precursor to the nitroacetaldehyde anion. Aliphatic nitro compounds are highly versatile intermediates, capable of undergoing a variety of

carbon-carbon bond-forming reactions.[1] The presence of the electron-withdrawing nitro group acidifies the adjacent α -protons, enabling deprotonation to form a nucleophilic nitronate anion. This nucleophile can then participate in cornerstone reactions like the Henry (nitroaldol) reaction and Michael additions.[1]

The primary challenge with nitroacetaldehyde itself is its inherent instability. **1,1-Diethoxy-2-nitroethane** elegantly circumvents this by protecting the aldehyde functionality as a diethyl acetal. This acetal group is stable under the basic conditions typically required for nitronate anion formation, yet it can be readily hydrolyzed to reveal the aldehyde when needed. This dual functionality makes it an invaluable C2 building block for the synthesis of 1,2-amino alcohols, α -hydroxycarbonyl compounds, and complex heterocyclic systems.[1] Its application has been noted in the preparation of specialized molecules, including DNA methyltransferase inhibitors. [2][3]

Compound Identification and Physicochemical Properties

Proper identification and understanding of a reagent's physical properties are critical for its safe and effective use in an experimental setting.

Table 1: Compound Identification

Identifier	Value
Systematic IUPAC Name	1,1-diethoxy-2-nitroethane [4]
Common Synonyms	Nitroacetaldehyde diethyl acetal[4]
CAS Number	34560-16-2[4][5][6]
Molecular Formula	C ₆ H ₁₃ NO ₄ [4][5][6]
Molecular Weight	163.17 g/mol [4][5]
InChIKey	MDYWSMNYPFOQOU-UHFFFAOYSA-N[4]

| Canonical SMILES | CCOC(C--INVALID-LINK--[O-])OCC[4] |

Table 2: Physicochemical Properties

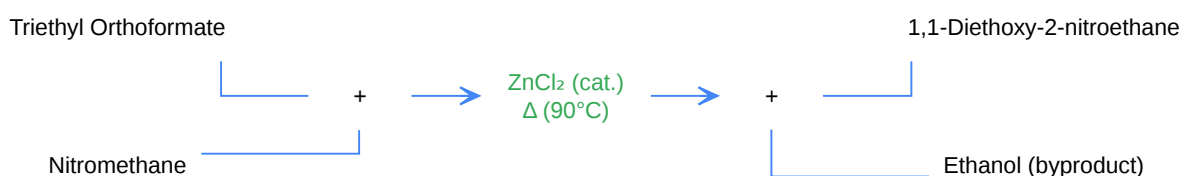
Property	Value	Source
Appearance	Colorless liquid	[1]
Boiling Point	206 °C (at 760 mmHg); 58-60 °C (at 1 mmHg)	[1][6]
Density	1.063 g/mL	[6]
Refractive Index	1.425	[5]
Polar Surface Area	64.28 Å ²	[5]

| Vapor Pressure | 0.236 mmHg at 25°C |[5] |

Synthesis and Characterization

Recommended Synthetic Protocol

The most common and economically viable large-scale preparation of **1,1-Diethoxy-2-nitroethane** involves the reaction of triethyl orthoformate with nitromethane, catalyzed by anhydrous zinc chloride.[1][5] This method, detailed in Organic Syntheses, provides a reliable pathway to the desired product.[1]



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Caption: Synthesis of **1,1-Diethoxy-2-nitroethane**.

Experimental Protocol: Synthesis of **1,1-Diethoxy-2-nitroethane**[1]

- **Apparatus Setup:** Equip a 500-mL round-bottomed flask with a magnetic stirrer, a 20-cm Vigreux column, a distillation head, and a thermometer.
- **Charging Reagents:** Charge the flask with triethyl orthoformate (89.3 g, 602 mmol), nitromethane (180 g, 2.95 mol), and anhydrous zinc chloride (5.00 g, 36.6 mmol).
- **Reaction:** Heat the solution in an oil bath to 90°C. The reaction is typically run overnight (approx. 16 hours). During this time, ethanol is formed as a byproduct and should be slowly distilled off.
- **Workup and Purification:** After cooling the reaction mixture to room temperature, the crude brown liquid is transferred to a 100-mL round-bottomed flask for vacuum distillation.
- **Distillation:**
 - First, remove the excess nitromethane at reduced pressure (bp ~30°C at 35 mmHg).
 - Next, collect the product fraction, which distills at 58–60°C at 1 mmHg.
- **Yield:** This procedure typically affords 39–41 g of **1,1-Diethoxy-2-nitroethane** as a colorless liquid, corresponding to a yield of 40–42%.

Spectroscopic Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.

Table 3: Spectroscopic Data for **1,1-Diethoxy-2-nitroethane**[\[1\]](#)

Spectroscopy	Key Features and Assignments
¹ H NMR (250 MHz, CDCl ₃)	δ 5.09 (t, J=5.8 Hz, 1H, CH(OEt) ₂) δ 4.44 (d, J=5.8 Hz, 2H, CH ₂ NO ₂) δ 3.67 & 3.56 (2q, J=7.1 Hz, 4H, OCH ₂ CH ₃) δ 1.15 (t, 6H, OCH ₂ CH ₃)
¹³ C NMR (63 MHz, CDCl ₃)	δ 98.7 (d, CH(OEt) ₂) δ 76.8 (t, CH ₂ NO ₂) δ 63.3 (t, OCH ₂ CH ₃) δ 15.0 (q, OCH ₂ CH ₃)

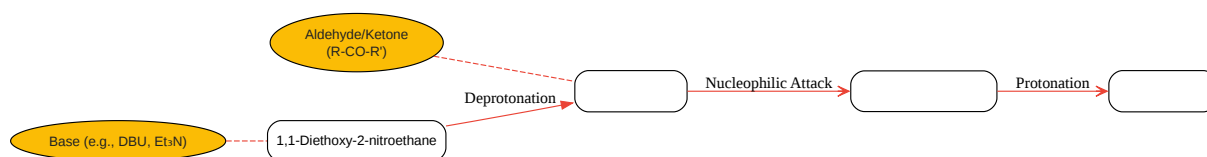
| IR (film, cm^{-1}) | 2970, 2920, 2880 (C-H stretching) 1550 (asymmetric NO_2 stretching) 1365 (symmetric NO_2 stretching) 1120, 1060 (C-O stretching) |

Chemical Properties and Reactivity

The synthetic power of **1,1-Diethoxy-2-nitroethane** lies in the cooperative reactivity of its two functional groups.

The Henry (Nitroaldol) Reaction

Under basic conditions, the α -proton is abstracted to form a nitronate anion. This nucleophile readily adds to aldehydes and ketones in a Henry reaction to form β -nitro alcohols. These products are highly valuable as they can be reduced to 1,2-amino alcohols or oxidized to α -hydroxy carbonyl compounds via the Nef reaction.[1]



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Caption: Generalized workflow for the Henry Reaction.

1,3-Dipolar Cycloadditions

The nitroalkane functionality can be converted into a nitrile oxide in situ. This highly reactive 1,3-dipole can then undergo cycloaddition reactions with alkenes or alkynes to furnish five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. This pathway is particularly useful for building complex heterocyclic scaffolds found in many biologically active molecules. For instance, it can be used to produce 3-diethoxymethyl-3a,6a-dihydrofuro[2,3-d]isoxazole.[5]

Other Transformations

- Michael Additions: The nitronate anion can also act as a soft nucleophile in conjugate additions to α,β -unsaturated carbonyl compounds.
- Transacetalization: The diethyl acetal can be exchanged for other acetals (e.g., dimethyl, ethylene glycol) by treatment with the corresponding diol or alcohol under acidic conditions. This allows for fine-tuning of stability and deprotection conditions.[\[1\]](#)

Applications in Drug Discovery

The structural motifs accessible from **1,1-Diethoxy-2-nitroethane** are prevalent in pharmaceuticals.

- Synthesis of Amino Sugars: The Henry reaction provides a powerful method for chain extension of sugar aldehydes, with the nitro group serving as a masked amine. This has been applied to the synthesis of novel amino sugars, which are components of many antibiotics and other bioactive natural products.[\[1\]](#)
- Access to Chiral Amines and Alcohols: Asymmetric versions of the Henry reaction allow for the stereocontrolled synthesis of chiral β -nitro alcohols, which are precursors to enantiomerically pure 1,2-amino alcohols—a critical pharmacophore in many drug classes.
- Heterocyclic Synthesis: As mentioned, its use in 1,3-dipolar cycloadditions provides a direct route to isoxazolines and isoxazoles. These heterocycles are considered "privileged structures" in medicinal chemistry, appearing in a wide range of therapeutic agents due to their favorable drug-like properties.
- Preparation of Enzyme Inhibitors: The compound has been specifically identified as a precursor for preparing DNA methyltransferase (DNMT) inhibitors, which are an important class of epigenetic drugs being investigated for cancer therapy.[\[2\]](#)[\[3\]](#)

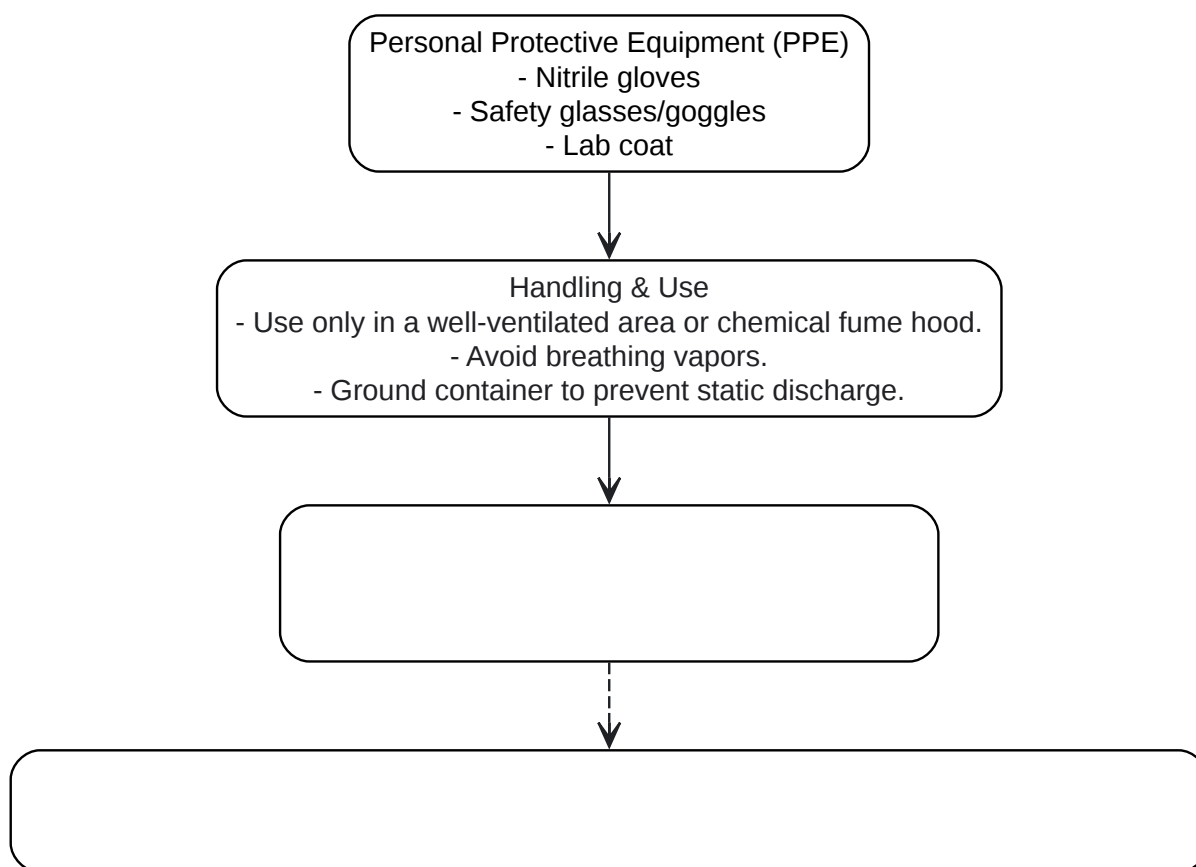
Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory.

GHS Hazard Identification:[\[4\]](#)[\[7\]](#)

- Physical Hazards: Combustible liquid (H227).[\[4\]](#)

- Health Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4][7]



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Caption: Safe handling workflow for **1,1-Diethoxy-2-nitroethane**.

Recommended Practices:[8]

- Engineering Controls: Always handle this substance in a well-ventilated chemical fume hood to minimize inhalation exposure.[2][8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][8]

- Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition. Keep the container tightly sealed.[9]
- Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid allowing the substance to enter drains.

Conclusion

1,1-Diethoxy-2-nitroethane is a powerful and versatile C2 building block whose value is derived from the clever masking of a reactive aldehyde functionality. Its ability to undergo a wide range of synthetically important transformations—most notably the Henry reaction and 1,3-dipolar cycloadditions—makes it an indispensable tool for the modern synthetic chemist. For professionals in drug discovery and development, it provides a reliable and efficient route to access valuable molecular scaffolds, including 1,2-amino alcohols and complex heterocycles, solidifying its role as a key reagent in the pursuit of novel therapeutics.

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